N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide
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Overview
Description
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The primary target of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is the DprE1 enzyme . This enzyme plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .
Mode of Action
The compound interacts with the DprE1 enzyme, inhibiting its function . This interaction disrupts the synthesis of the cell wall, which is vital for the survival and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The inhibition of the DprE1 enzyme affects the cell wall biosynthesis pathway in Mycobacterium tuberculosis . This disruption leads to the inability of the bacteria to maintain their cell wall, resulting in their death .
Result of Action
The result of the action of this compound is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the cell wall biosynthesis pathway, the compound causes the bacteria to lose their ability to maintain their cell wall, leading to their death .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, indicating that they may interact with enzymes, proteins, and other biomolecules involved in the pathogenesis of tuberculosis .
Cellular Effects
The cellular effects of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide are currently unknown. Benzothiazole derivatives have been reported to exhibit inhibitory activity against M. tuberculosis, suggesting that they may influence cell function and cellular processes .
Molecular Mechanism
The molecular mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide is not well-defined. Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may exert their effects at the molecular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide can be achieved through several synthetic pathways. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction is typically carried out in dimethyl formamide as the solvent under relatively mild conditions .
Industrial Production Methods
For large-scale production, the synthesis process may involve the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques. These methods are designed to enhance yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research is ongoing to explore its potential as an anti-tubercular agent.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds share a similar benzothiazole core and have shown antibacterial activity.
2-Aminobenzothiazoles: Known for their diverse biological activities, including antifungal and anticancer properties.
Uniqueness
What sets N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-3-yl)methyl]propanamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-17-7-5-11-20-22(17)25-23(28-20)26(16-19-10-6-14-24-15-19)21(27)13-12-18-8-3-2-4-9-18/h2-11,14-15H,12-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGFENVBUCAVBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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